![molecular formula C17H17N3O2S B2979936 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 891115-53-0](/img/structure/B2979936.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiproliferative Activity of Thiazole Derivatives
Research has demonstrated the synthesis of pyridine linked thiazole hybrids, which include variations of the compound N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, exhibiting promising anticancer activity against specific cell lines. Alaa M. Alqahtani and A. Bayazeed (2020) synthesized ten new pyridine-linked thiazole hybrids that showed significant cytotoxicity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines. Particularly, compounds 7 and 10 revealed noteworthy anticancer activity against MCF-7 and HepG2 cell lines with IC50 values ranging from 5.36 to 8.76 μM, indicating their potential as effective anticancer agents (Alaa M. Alqahtani & A. Bayazeed, 2020).
Exploration of 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide Derivatives for Anticancer Agents
Another study by M. M. Al-Sanea et al. (2020) focused on attaching different aryloxy groups to C2 of the pyrimidine ring in 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives to discover new anticancer agents. The synthesized compounds were tested on 60 cancer cell lines at 10 µM concentration. One compound demonstrated significant cancer cell growth inhibition (about 20%) against eight cancer cell lines, highlighting the potential of these derivatives as anticancer agents (M. M. Al-Sanea et al., 2020).
Novel Benzodifuranyl, Thiazolopyrimidines, and Their Biological Activities
Research conducted by A. Abu‐Hashem, S. Al-Hussain, and M. Zaki (2020) involved the synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl and thiazolopyrimidines, to explore their anti-inflammatory and analgesic properties. These compounds demonstrated significant cyclooxygenase-1/2 (COX-1/COX-2) inhibitory activity, analgesic, and anti-inflammatory effects, suggesting their potential therapeutic applications (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Synthesis and Biological Activities of Acetamido Pyrrolyl Azoles
The study by D. Sowmya et al. (2017) on acetamido pyrrolyl oxazoles/thiazoles/imidazoles preparation demonstrated these compounds' antimicrobial and anti-inflammatory activities. Notably, the nitro-substituted acetamido pyrrolyl thiazole and pyrrolyl imidazole showed promising antibacterial activity against K. pneumoniae, and one compound displayed significant anti-inflammatory activity, indicating these derivatives' potential as therapeutic agents (D. Sowmya et al., 2017).
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-6-7-14(22-3)15-16(11)23-17(19-15)20(12(2)21)10-13-5-4-8-18-9-13/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFOOFYYYDLHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2979853.png)
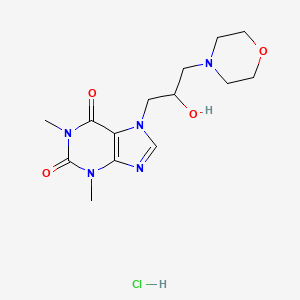
![3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2979857.png)

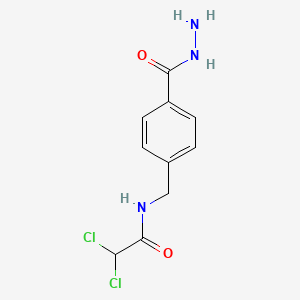
![2,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B2979863.png)
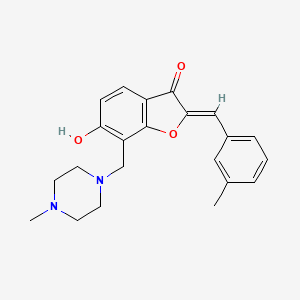
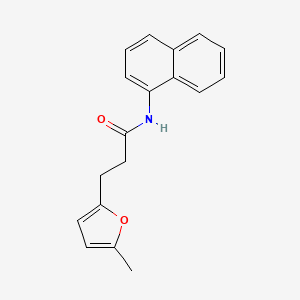

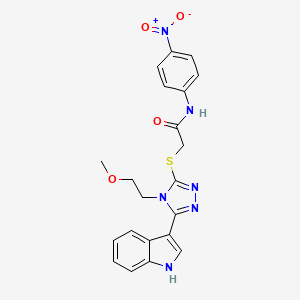

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide hydrochloride](/img/structure/B2979873.png)

![4-methyl-6-phenyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2979875.png)
